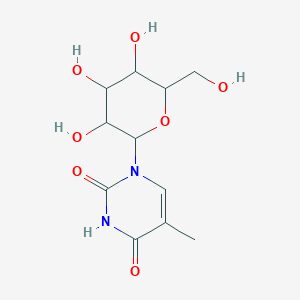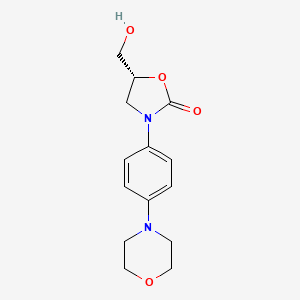![molecular formula C22H17Cl3N6 B13425037 Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- CAS No. 33872-61-6](/img/structure/B13425037.png)
Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple hydrazide groups and chlorophenyl substituents, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- typically involves multi-step organic reactions. The synthetic routes often include the reaction of hydrazine derivatives with chlorophenyl compounds under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. .
Aplicaciones Científicas De Investigación
Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s hydrazide groups can form covalent bonds with target molecules, leading to the inhibition or activation of specific biochemical pathways. The chlorophenyl groups may also contribute to the compound’s overall biological activity by interacting with cellular membranes and proteins .
Comparación Con Compuestos Similares
Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- can be compared with other similar compounds, such as:
Tris(4-chlorophenyl)methanol (TCPM): Known for its environmental persistence and bioaccumulative properties.
Tris(4-chlorophenyl)methane (TCPMe): Similar in structure but differs in its chemical reactivity and applications. The uniqueness of Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- lies in its specific combination of hydrazide and chlorophenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
33872-61-6 |
|---|---|
Fórmula molecular |
C22H17Cl3N6 |
Peso molecular |
471.8 g/mol |
Nombre IUPAC |
1,2,3-tris[(4-chlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C22H17Cl3N6/c23-19-7-1-16(2-8-19)13-26-29-22(30-27-14-17-3-9-20(24)10-4-17)31-28-15-18-5-11-21(25)12-6-18/h1-15H,(H2,29,30,31) |
Clave InChI |
ZDJVRDNJLXZODS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)NN=CC3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13424959.png)

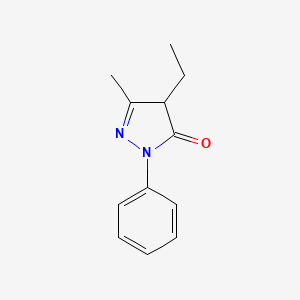
![[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B13424989.png)


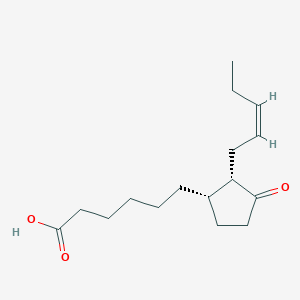
![7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13425005.png)

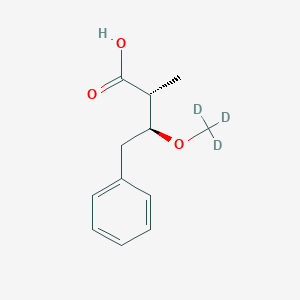
![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)
